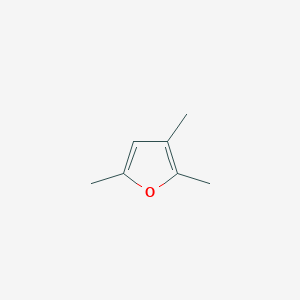

2,3,5-Trimethylfuran

Übersicht

Beschreibung

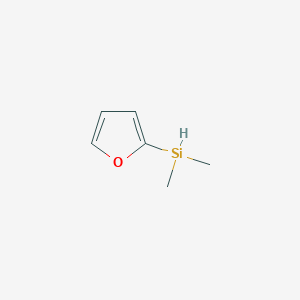

2, 3, 5-Trimethylfuran belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. 2, 3, 5-Trimethylfuran is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Outside of the human body, 2, 3, 5-trimethylfuran can be found in coffee and coffee products. This makes 2, 3, 5-trimethylfuran a potential biomarker for the consumption of this food product.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung

2,3,5-Trimethylfuran wird in der pharmazeutischen Forschung auf sein Potenzial als Baustein in der Arzneimittelsynthese untersucht. Seine Struktur ist ein Schlüsselbestandteil bei der Herstellung verschiedener pharmakologisch aktiver Moleküle. So werden beispielsweise Derivate von this compound auf ihre entzündungshemmenden und schmerzlindernden Eigenschaften untersucht .

Materialwissenschaften

In den Materialwissenschaften wird this compound zur Synthese von Polymeren und Copolymeren verwendet. Sein furanisches Rückgrat kann zur thermischen Stabilität und mechanischen Festigkeit von Materialien beitragen. Es wird auch für seine Verwendung bei der Herstellung von umweltfreundlichen Verpackungsmaterialien aufgrund seines potenziellen biologischen Abbaus erforscht .

Chemische Synthese

Diese Verbindung dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Herstellung spezialisierter aromatischer Verbindungen. Seine Reaktivität wird genutzt, um komplexe Moleküle zu bilden, die in verschiedenen chemischen Industrien verwendet werden, darunter Agrochemikalien und Farbstoffe .

Umweltwissenschaften

This compound spielt eine Rolle in der atmosphärischen Chemie. Es ist ein Produkt der Biomasse-Verbrennung und kann mit atmosphärischen Radikalen reagieren, was zur Luftverschmutzung und zur Bildung von sekundären organischen Aerosolen beiträgt. Das Verständnis seines Verhaltens hilft bei der Modellierung atmosphärischer Reaktionen und der Bewertung von Umwelteinflüssen .

Biochemie

In der Biochemie ist this compound Teil der Untersuchung von rauchbedingten Butenoliden, die Verbindungen sind, die das Pflanzenwachstum und die Samenkeimung beeinflussen. Die Erforschung dieser Verbindungen kann zu landwirtschaftlichen Fortschritten im Ernteertrag und in Managementstrategien führen .

Industrielle Anwendungen

Industriell wird this compound als Lösungsmittel und als Vorläufer für andere Industriechemikalien verwendet. Seine Eigenschaften machen es für den Einsatz in verschiedenen Produktionsprozessen geeignet, darunter die Herstellung von Duftstoffen und Aromastoffen .

Wirkmechanismus

Target of Action

The primary target of 2,3,5-Trimethylfuran is the germination process of seeds . It has been found to significantly reduce the germination stimulatory activity of the highly active germination promoter, 3-methyl-2H-furo[2,3-c]pyran-2-one (karrikinolide; KAR 1), another smoke-derived compound .

Mode of Action

This compound interacts with its targets by inhibiting the germination process. It does this by reducing the stimulatory activity of karrikinolide, a compound known to promote seed germination . The exact molecular interactions are still under investigation.

Result of Action

The primary result of the action of this compound is the inhibition of seed germination . It significantly reduces the germination stimulatory activity of karrikinolide, thereby controlling the germination process.

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,5-trimethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-5-4-6(2)8-7(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXZFRUNHWKHEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146923 | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-04-8 | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10504-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010504048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trimethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029721 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the atmospheric fate of 2,3,5-trimethylfuran during nighttime?

A1: Research indicates that the reaction of this compound with nitrate radicals (NO3) is its dominant removal pathway during the night. [] This reaction contributes significantly to the compound's atmospheric lifetime, which has been estimated to be between 0.5 and 55 minutes. []

Q2: How does the presence of methyl groups influence the reaction rate of furan compounds with nitrate radicals?

A2: Studies comparing the rate coefficients of furan and various methylated furans, including this compound, with nitrate radicals reveal that the presence and number of methyl groups significantly impact the reaction rate. [] For instance, this compound exhibits a much faster reaction rate with nitrate radicals compared to furan. [] This suggests that the methyl substituents enhance the compound's reactivity towards atmospheric nitrate radicals.

Q3: Can this compound be used as a marker for bacterial growth in a diagnostic setting?

A3: Research suggests that this compound, along with other volatile organic compounds, could potentially serve as a marker for the presence and growth of Mycobacterium avium subsp. paratuberculosis (MAP) in cultures. [] Specifically, the concentration levels of this compound were found to be indicative of MAP cultures even before visible growth was apparent. [] This finding highlights the potential of volatile organic compound analysis, including the monitoring of this compound, for early and rapid diagnosis of bacterial infections like paratuberculosis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)